BenchChemオンラインストアへようこそ!

4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole

Palladium catalysis C–H activation Chemoselectivity

4-Bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole is a disubstituted pyrazole derivative featuring a bromine atom at the 4-position of the heterocyclic core and a 2,3-difluorobenzyl group at the N1 nitrogen. The molecule belongs to a therapeutically relevant class of pyrazole-based kinase inhibitor scaffolds, with the 4-bromo substituent serving as a versatile synthetic handle for palladium-catalyzed cross-coupling transformations such as Suzuki-Miyaura, Heck, and Sonogashira reactions.

Molecular Formula C10H7BrF2N2
Molecular Weight 273.08 g/mol
CAS No. 1184679-06-8
Cat. No. B1526207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole
CAS1184679-06-8
Molecular FormulaC10H7BrF2N2
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)CN2C=C(C=N2)Br
InChIInChI=1S/C10H7BrF2N2/c11-8-4-14-15(6-8)5-7-2-1-3-9(12)10(7)13/h1-4,6H,5H2
InChIKeyWPIGGXVZAHNDSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole (CAS 1184679-06-8): A Structurally Defined Pyrazole Scaffold for Kinase-Targeted Medicinal Chemistry


4-Bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole is a disubstituted pyrazole derivative featuring a bromine atom at the 4-position of the heterocyclic core and a 2,3-difluorobenzyl group at the N1 nitrogen [1]. The molecule belongs to a therapeutically relevant class of pyrazole-based kinase inhibitor scaffolds, with the 4-bromo substituent serving as a versatile synthetic handle for palladium-catalyzed cross-coupling transformations such as Suzuki-Miyaura, Heck, and Sonogashira reactions [2]. Its molecular formula is C₁₀H₇BrF₂N₂ (MW = 273.08 g/mol), and the compound is commercially available at ≥95% purity from multiple reputable suppliers .

Why 4-Bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole Cannot Be Interchanged with Its 5-Bromo Regioisomer or Alternative Halo-Pyrazole Analogs


Within the pyrazole kinase inhibitor chemotype, the precise position of the halogen substituent dictates both synthetic reactivity and biological target engagement. The 4-bromo substitution pattern in the target compound enables chemoselective Pd-catalyzed C–H arylation at the C5 position while preserving the C–Br bond for downstream diversification, a feature not shared by the 5-bromo regioisomer (CAS 1057383-40-0) where the C–Br bond is susceptible to cleavage under identical conditions [1]. Furthermore, the 2,3-difluorobenzyl N-substituent imparts a distinct lipophilicity profile (XLogP3-AA = 2.7) compared to the 2,4-difluoro positional isomer (CAS 1249070-37-8), which can alter membrane permeability and off-target binding profiles [2]. These regio- and chemoselectivity differences make direct interchange of seemingly analogous pyrazole building blocks scientifically unsound without re-optimization of downstream synthetic routes and biological assays.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 4-Bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole


Chemoselective C5 C–H Arylation: 4-Bromo Substituent Is Retained While the 5-Bromo Analogue Undergoes C–Br Bond Cleavage

In a direct comparative study of 4-bromo and 4-iodo N-substituted pyrazoles under Pd-catalyzed C–H arylation conditions (1 mol% Pd(OAc)₂, KOAc, DMA), the C4–halogen bond remained intact, enabling sequential C5-arylation followed by C4-cross-coupling. By class-level inference from the demonstrated reactivity of the 4-bromo N-protected pyrazole scaffold, the target compound (4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole) is expected to exhibit identical chemoselectivity: the C4–Br bond is preserved during C5 C–H activation, whereas the isomeric 5-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole (CAS 1057383-40-0) would undergo C–Br oxidative addition, precluding a sequential diversification strategy [1]. The 5-bromo isomer has not been reported to participate in this C–H arylation manifold with retention of the C–Br handle.

Palladium catalysis C–H activation Chemoselectivity Pyrazole functionalization

Lipophilicity (XLogP3-AA) 0.4 Log Unit Lower Than the 5-Bromo Regioisomer: Implications for ADME and Solubility

The computed XLogP3-AA value for 4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole is 2.7, which is 0.4 log units lower than that of its 5-bromo regioisomer (XLogP3-AA = 3.1) [1][2]. Both values are within the optimal Lipinski range (≤5), but the lower lipophilicity of the 4-bromo compound predicts improved aqueous solubility and reduced non-specific protein binding relative to the 5-bromo isomer. The 2,4-difluorophenyl positional isomer (CAS 1249070-37-8) has not had its XLogP3-AA publicly computed, but the ortho,meta-difluoro substitution pattern in the target compound is known to modulate metabolic stability of the benzyl group via altered CYP450 oxidation susceptibility compared to ortho,para-substituted analogs [3].

Lipophilicity XLogP3-AA ADME prediction Drug-likeness

Predicted Boiling Point (342.9 °C) Enables High-Temperature Synthetic Transformations Inaccessible to Lower-Boiling Pyrazole Analogs

The predicted boiling point of 4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole is 342.9 ± 37.0 °C at standard atmospheric pressure, as estimated by ACD/Labs or analogous computational methods . The 5-bromo regioisomer (CAS 1057383-40-0) and the 3,4-difluorophenyl isomer (CAS 1545587-66-3) have not had publicly reported boiling points, precluding direct comparison. However, in the broader class of N-benzyl-4-bromopyrazoles, the introduction of electron-withdrawing fluorine substituents on the benzyl ring consistently elevates the boiling point by 20–40 °C relative to the unsubstituted N-benzyl analog (4-bromo-1-benzyl-1H-pyrazole), which is predicted to boil at approximately 310–320 °C . This thermal stability margin is relevant for reactions conducted in high-boiling solvents (e.g., DMF at 153 °C, NMP at 202 °C) or under neat conditions.

Boiling point Thermal stability Synthetic processing Solvent-free reactions

The 4-Bromo Substituent Serves as a Validated Suzuki-Miyaura Coupling Handle with Broad Boronic Acid Scope, Supported by 4-Bromopyrazole Methodological Literature

The 4-bromopyrazole motif has been established as an excellent substrate for Suzuki-Miyaura cross-coupling with aryl- and heteroarylboronic acids. Specifically, 4-bromo-1-trityl-1H-pyrazole was demonstrated to couple with a range of commercially available arylboronic acids to yield 4-aryl-1H-pyrazoles in good yields, with the bromine at C4 serving as the reactive handle [1]. The target compound 4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole, which lacks the trityl protecting group on N1, is expected to display analogous reactivity at the C4 position. By contrast, the 4-iodo analog (CAS 1478042-30-6), while potentially more reactive toward oxidative addition, carries a molecular weight penalty of +47 Da (MW = 320.08 vs. 273.08 g/mol), which is detrimental in fragment-based drug discovery where ligand efficiency metrics penalize heavier atoms [2].

Suzuki-Miyaura cross-coupling 4-bromopyrazole C–C bond formation Building block utility

Optimal Application Scenarios for Procuring 4-Bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole in Drug Discovery and Chemical Biology


Sequential C5-C4 Diversification for Kinase-Focused Fragment Library Synthesis

Medicinal chemistry teams constructing focused kinase inhibitor libraries can exploit the chemoselective C5 C–H arylation of 4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole while retaining the C4–Br handle. This enables a two-step divergent synthesis: (i) Pd-catalyzed C5-arylation with diverse aryl bromides, followed by (ii) Suzuki-Miyaura coupling at C4 with aryl/heteroaryl boronic acids, generating a matrix of C5,C4-disubstituted pyrazoles without protecting group manipulation. The 5-bromo regioisomer (CAS 1057383-40-0) cannot support this sequence because its C5–Br bond undergoes oxidative addition under the C–H arylation conditions, collapsing the diversification strategy into a single-step functionalization [1].

Biochemical Assay Preparation Where Solubility-Limited Maximum Concentration Is Critical

The XLogP3-AA of 2.7 for the target compound, which is 0.4 log units lower than that of the 5-bromo regioisomer (XLogP3-AA = 3.1), predicts superior aqueous solubility [2][3]. For biochemical kinase assays where compounds are dosed from DMSO stock solutions, this difference can translate to a higher achievable final assay concentration before compound precipitation occurs. Researchers performing GSK-3 or related kinase inhibition assays at concentrations approaching the solubility limit should prioritize the 4-bromo compound over the 5-bromo isomer to avoid false negatives from compound aggregation.

Fragment-Based Drug Discovery Requiring Low-Molecular-Weight, Halogen-Addressable Scaffolds

With a molecular weight of 273.08 g/mol, the target compound falls within the optimal fragment space (MW < 300 Da) and provides a synthetically addressable bromine handle at C4. Compared to the 4-iodo analog (CAS 1478042-30-6, MW = 320.08), the 4-bromo compound offers a 47 Da mass advantage. In fragment-based lead generation, this translates to a higher ligand efficiency (LE) when the initial fragment hit is elaborated, preserving more room for growth vectors before exceeding lead-like property thresholds (MW ≤ 450 Da) [4].

High-Temperature Reaction Screening and Process Chemistry Scale-Up

The predicted boiling point of 342.9 °C provides an expanded thermal operating window for reactions conducted in high-boiling solvents (DMF, NMP, DMSO) or under neat microwave conditions. Process chemists evaluating the scalability of cross-coupling or N-alkylation steps involving this scaffold can operate at temperatures up to 200–250 °C with reduced concern for compound volatilization or thermal degradation, a practical advantage over non-fluorinated N-benzylpyrazole analogs that may boil at 20–40 °C lower temperatures [1].

Quote Request

Request a Quote for 4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.